2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c27-19-4-1-16(15-5-7-20-8-6-15)22-26(19)13-14-11-24(12-14)18-3-2-17-21-9-10-25(17)23-18/h1-10,14H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNVVPZARMGIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN3C=CN=C3C=C2)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer characterized by dysregulated and proliferative plasma cells.
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase. The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs. Substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine moiety dictate kinase selectivity and potency.
Biochemical Pathways
Upon activation by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands, TAK1 triggers a cascade of biochemical reactions. These reactions lead to changes in cell growth, differentiation, and apoptosis, which are crucial for the survival and proliferation of MM cells.
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests it has good bioavailability.
Result of Action
The compound inhibits the enzymatic activity of TAK1, leading to a decrease in the growth of MM cell lines. The lead compound, referred to as compound 26 in the literature, inhibits TAK1 with an IC50 of 55 nM. This inhibition is more potent than the known TAK1 inhibitor, takinib, which has an IC50 of 187 nM.
Biological Activity
The compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that belongs to the imidazopyridazine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of the compound features an imidazo[1,2-b]pyridazine core linked to an azetidine moiety and a pyridine ring. Its molecular formula is with a molecular weight of approximately 319.4 g/mol. The unique combination of these structural elements contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N7 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation, thus exhibiting anticancer properties . The imidazo[1,2-b]pyridazine scaffold is known for its role in modulating various signaling pathways related to cell survival and apoptosis.
Anticancer Activity
Research has shown that derivatives of imidazo[1,2-b]pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values indicating potent activity against HeLa cells (human cervical carcinoma) and other tumor cell lines.
Anti-inflammatory Effects
Compounds within this class have also been explored for their anti-inflammatory properties. Inhibitory effects on pro-inflammatory cytokines have been documented, suggesting potential therapeutic applications in treating autoimmune disorders.
Antimicrobial Properties
Imidazo[1,2-b]pyridazine derivatives have shown promising antimicrobial activity against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in antibiotic development.
Case Studies and Research Findings
-
Cytotoxicity Assays :
A study evaluated the cytotoxic effects of various imidazo[1,2-b]pyridazine derivatives on HeLa cells. The results indicated that several compounds had IC50 values below 150 μM, demonstrating high cytotoxicity (Kazmierczak et al., 2017).Compound IC50 (μM) Compound A <150 Compound B 200 Compound C 300 -
Inhibition of Enzymatic Activity :
Another research effort focused on the inhibition of specific kinases involved in cancer progression. The compound demonstrated significant inhibition of Btk (Bruton's tyrosine kinase), which is crucial for B-cell receptor signaling pathways involved in certain lymphomas (Patents Google). -
Anti-inflammatory Studies :
A recent publication highlighted the anti-inflammatory effects of imidazo[1,2-b]pyridazine derivatives in animal models of arthritis. The compounds reduced swelling and inflammation markers significantly compared to control groups (Frontiers in Chemistry).
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including cyclization to form the imidazo[1,2-b]pyridazine core and subsequent functionalization. Critical steps include:
- Core formation : Cyclization of pyridazine precursors under controlled temperatures (e.g., 80–120°C) using solvents like DMF or THF .
- Azetidine coupling : Alkylation or nucleophilic substitution to attach the azetidine moiety, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Pyridine incorporation : Suzuki-Miyaura cross-coupling for aryl group introduction, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., Na₂CO₃) .
Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., switching from DCM to acetonitrile) and temperature gradients to improve yields (typically 50–70%) .
Basic: Which characterization techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, pyridin-4-yl protons appear as a doublet near δ 8.5–8.7 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 417.17) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How can experimental design principles improve reaction efficiency and reproducibility?
Employ statistical Design of Experiments (DoE) to identify critical variables:
- Factorial screening : Test factors like catalyst loading, solvent polarity, and temperature using a 2³ factorial design to rank their impact on yield .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., Pd catalyst concentration vs. reaction time) to maximize yield while minimizing byproducts .
- Computational pre-screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experiments .
Advanced: How to resolve contradictions in reported biological activity data for structurally similar compounds?
Contradictions may arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., pyridin-4-yl vs. triazole in vs. 10) to isolate pharmacophores .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability in kinase inhibition) to identify trends obscured by experimental noise .
Advanced: What methodologies enable comparative analysis of this compound with imidazo[1,2-b]pyridazine analogs?
- Crystallography : Compare X-ray structures to assess conformational differences in the azetidine-piperidine bridge .
- Computational docking : Model binding interactions with target proteins (e.g., kinases) using AutoDock Vina to explain potency variations .
- Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) to quantify affinity differences .
Advanced: How can computational modeling accelerate the design of derivatives with enhanced properties?
- Fragment-based design : Use molecular fragmentation libraries to predict bioisosteric replacements (e.g., pyridazine-to-pyrimidine swaps) .
- ADMET prediction : Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, CNS permeability) and prioritize synthetic targets .
- Reaction path simulation : Employ Gaussian or ORCA to model transition states and identify low-energy pathways for novel reactions .
Advanced: What mechanistic insights are critical for explaining substituent-dependent reactivity in imidazo[1,2-b]pyridazines?
- Electrophilic substitution patterns : Electron-withdrawing groups (e.g., -NO₂) on pyridazine direct reactions to specific positions, validated by ¹H NMR .
- Steric effects : Bulky substituents on azetidine (e.g., -CH₂Ph) hinder nucleophilic attack, reducing coupling efficiency .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize intermediates in SNAr reactions, while non-polar solvents (toluene) favor cycloadditions .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
- Kinase inhibition : Screen against a panel (e.g., JAK2, EGFR) using fluorescence-based assays (Z′-LYTE®) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7) with IC₅₀ determination .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
